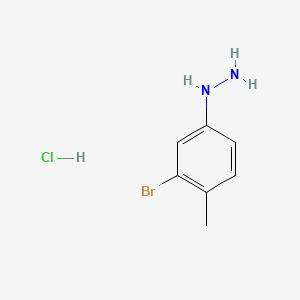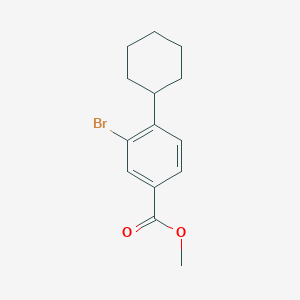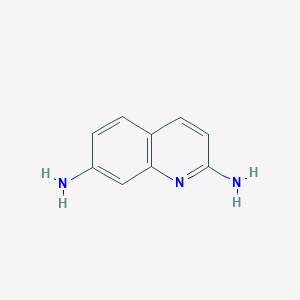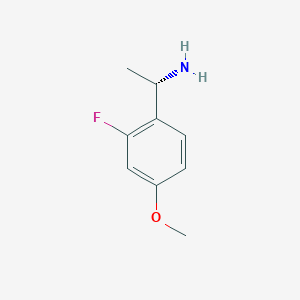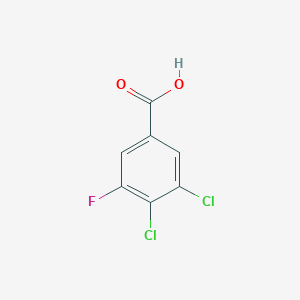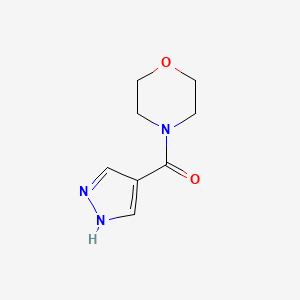
Morpholino(1H-pyrazol-4-yl)methanone
Descripción general
Descripción
“Morpholino(1H-pyrazol-4-yl)methanone” is a chemical compound with the molecular formula C8H11N3O2 . It is also known by other names such as “4-(1H-pyrazol-4-ylcarbonyl)morpholine”, “morpholin-4-yl (1H-pyrazol-4-yl)methanone”, and "4-(1H-pyrazole-4-carbonyl)morpholine" .
Synthesis Analysis
The synthesis of pyrazole derivatives, including Morpholino(1H-pyrazol-4-yl)methanone, has been a subject of interest in many studies . One study describes the synthesis of a similar compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, through a heated heterogeneous mixture of 1-phenyl-1H-pyrazole-4-carboxylic acid, SOCl2, and a few drops of anhydrous DMF .Molecular Structure Analysis
The molecular structure of Morpholino(1H-pyrazol-4-yl)methanone includes a morpholine ring attached to a pyrazole ring via a carbonyl group . The InChI string representation of the molecule is "InChI=1S/C8H11N3O2/c12-8(7-5-9-10-6-7)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10)" .Physical And Chemical Properties Analysis
Morpholino(1H-pyrazol-4-yl)methanone has a molecular weight of 181.19 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 58.2 Ų .Aplicaciones Científicas De Investigación
Antiproliferative Activity and Structural Characterization
- A study by Prasad et al. (2018) described the synthesis and evaluation of a compound related to Morpholino(1H-pyrazol-4-yl)methanone. The compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated antiproliferative activity. Its structure was characterized using various techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule (Prasad et al., 2018).
Antitumor Activity
- Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which displayed significant inhibition on the proliferation of various cancer cell lines like A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
Enzyme Inhibitory Activity
- Cetin et al. (2021) conducted a study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their in vitro enzyme inhibitory activities. A derivative, (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone, was found to be an effective inhibitor for glutathione S-transferase (GST) (Cetin et al., 2021).
Antitubercular and Antifungal Activity
- Research by Syed et al. (2013) explored the antitubercular and antifungal activity of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives. Among them, a compound involving Morpholino(1H-pyrazol-4-yl)methanone structure displayed very good antitubercular and antifungal activity (Syed et al., 2013).
Pharmaceutical Intermediate Synthesis
- Kopach et al. (2009) developed a commercial synthesis for a compound involving Morpholino(1H-pyrazol-4-yl)methanone as a key starting material for a new investigational drug candidate. The synthesis involved resolution of a morpholine amide intermediate and a Grignard reaction (Kopach et al., 2009).
Direcciones Futuras
The future directions for the study of Morpholino(1H-pyrazol-4-yl)methanone and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential pharmacological applications . The development of new and more potent reversible MAGL inhibitors is one potential area of interest .
Propiedades
IUPAC Name |
morpholin-4-yl(1H-pyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(7-5-9-10-6-7)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUUYSUZYIKWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(1H-pyrazol-4-yl)methanone | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

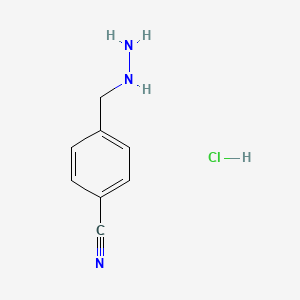
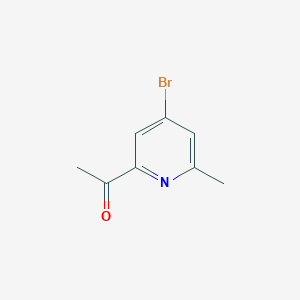
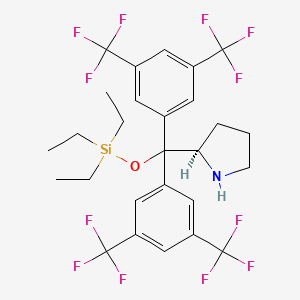
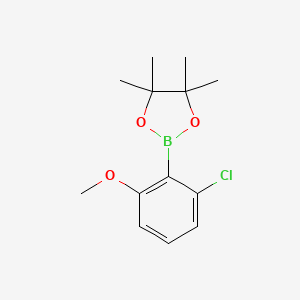
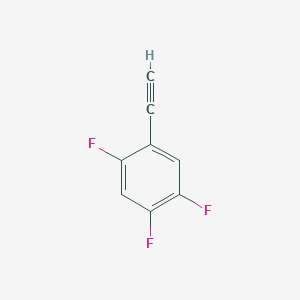
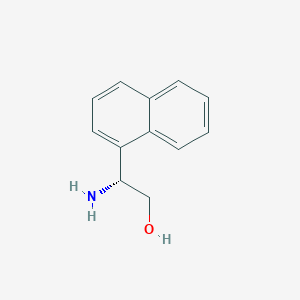
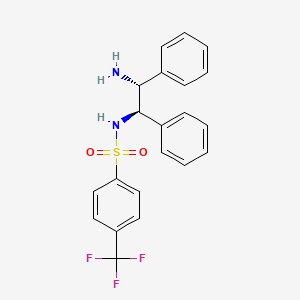
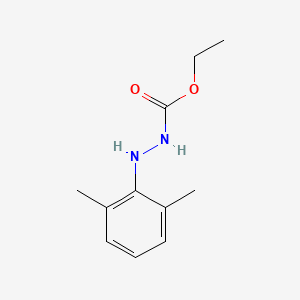
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)
